
(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives is described in the first paper, where a one-pot reaction involving aromatic ketones and 2-aminopyrimidine is performed in the presence of iodine (I2) and dimethyl sulfoxide (DMSO). A Mannich reaction is also employed to create Mannich bases from one of the 3-secondary amine derivatives . The second paper outlines a synthesis route for 3-amino-2-carbonylimidazo[1,2-a]pyridines, starting from ethyl α-benzotriazolyl-α-morpholinoacetate, catalyzed by gallium(III) triflate (Ga(OTf)3) .
Molecular Structure Analysis
The third paper provides a detailed analysis of the molecular structure of a related compound, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, using both theoretical and experimental approaches. Quantum-chemical calculations are used to study interaction energies and crystal structure organization, highlighting the importance of N-H…N and C-H…N hydrogen bonds and stacking interactions .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of "(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine," they do provide insights into the reactivity of similar imidazo[1,2-a]pyrimidine derivatives. The first paper mentions the use of a Mannich reaction to create derivatives , and the fourth paper discusses the cyclocondensation reactions used to synthesize novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines .
Physical and Chemical Properties Analysis
The papers collectively suggest that imidazo[1,2-a]pyrimidine derivatives exhibit a range of biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. The first paper evaluates the antioxidant activity of certain derivatives and tests one for cytotoxic activity against breast cancer . The fourth paper assesses the antibacterial and antifungal activities of synthesized compounds, with some showing activity comparable to standard antibiotics .
Relevant Case Studies
The first paper presents a case study where one derivative (2d) is tested for cytotoxic activity against breast cancer using an MTT assay, demonstrating potential anticancer properties . The third paper includes a case study of anti-hepatitis B activity, where molecular docking and in vitro studies confirm the compound as a potent HBV inhibitor .
科学的研究の応用
Organic Synthesis and Catalysis
Imidazole derivatives, including those related to "(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine," have been highlighted for their roles in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These systems are used in organic synthesis, employing various amines and aryl halides or arylboronic acids. The review by Kantam et al. (2013) discusses the development of these recyclable catalysts, emphasizing their potential for commercial exploitation in organic synthesis due to their effectiveness and environmental benefits Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S. (2013).
Corrosion Inhibition
Imidazoline and its derivatives, which share a similar heterocyclic core with "(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine," are extensively used as corrosion inhibitors. Sriplai and Sombatmankhong (2023) review the effectiveness of these compounds in protecting metal surfaces against corrosion, highlighting their low toxicity, cost-effectiveness, and environmental friendliness. The structural characteristics of imidazoline derivatives, including their adsorption properties on steel surfaces, make them highly effective in this application Sriplai, N., & Sombatmankhong, K. (2023).
Pharmacological Studies
The pharmacological properties of imidazole derivatives are well-documented, with applications ranging from antiviral, anti-inflammatory, to anticancer activities. A review on imidazole derivatives and their antitumor activity by Iradyan et al. (2009) presents data on active compounds, some of which have passed preclinical testing stages. The review underscores the potential of these structures in synthesizing compounds with various biological properties Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009).
Environmental Applications
The role of imidazole derivatives in environmental protection, particularly in the treatment of organic pollutants, is another area of significant interest. Enzymatic approaches using oxidoreductive enzymes in conjunction with redox mediators have shown promising results in degrading recalcitrant compounds found in industrial wastewater. Husain and Husain (2007) review the potential of these systems in enhancing the degradation efficiency of various organic pollutants, providing a sustainable method for wastewater treatment Husain, M., & Husain, Q. (2007).
Safety And Hazards
As with any chemical compound, handling “(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound.
将来の方向性
The study and application of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential medicinal applications. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other fields.
特性
IUPAC Name |
3-imidazol-1-yl-N-[(2-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-6-3-2-5-13(14)11-15-7-4-9-17-10-8-16-12-17/h2-3,5-6,8,10,12,15H,4,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALABIFORUASAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

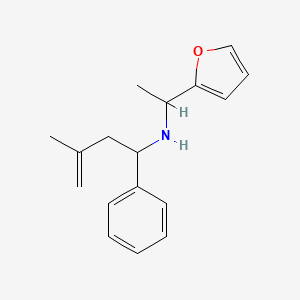
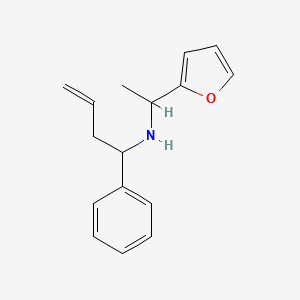
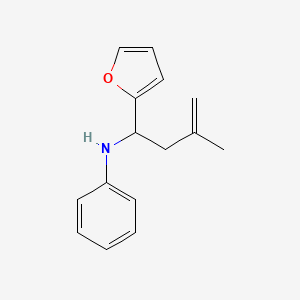
![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)
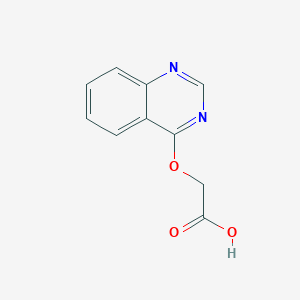
![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)
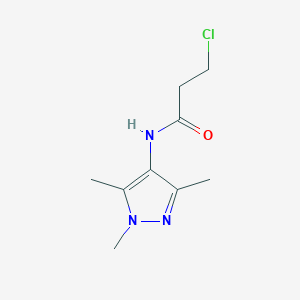
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

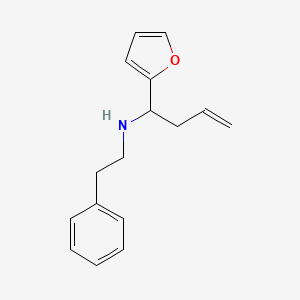
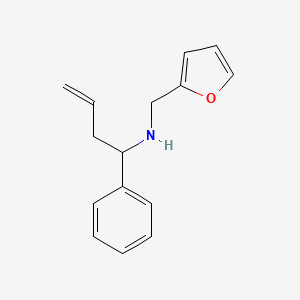
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)
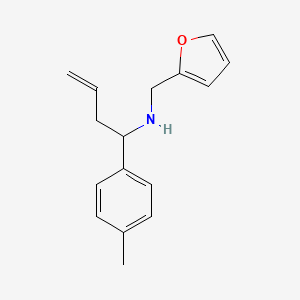
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)